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Compound of Interest

Compound Name: Diphenylchlorosilane

Cat. No.: B167933

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
diphenylchlorosilane ((CsHs)2SiHCI), a key intermediate in organosilicon chemistry. Due to
the reactive nature of the Si-Cl bond, careful handling and specific experimental conditions are
required for accurate spectroscopic characterization. While a complete, publicly available, and
experimentally verified dataset for diphenylchlorosilane remains elusive in aggregated
databases, this guide synthesizes information from analogous compounds and general
spectroscopic principles to provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of
diphenylchlorosilane, providing insight into the proton, carbon, and silicon environments.

Table 1: Predicted NMR Spectroscopic Data for
Diphenylchlorosilane
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Predicted Chemical Predicted
Nucleus . o Notes
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1H ~7.3-7.8 Multiplet the two phenyl
groups.
Si-H proton. The exact
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~5.5-6.0 Singlet
solvent and
concentration.
Aromatic carbons.
The number of distinct
) ] signals will depend on
13C ~128 - 135 Multiple signals )
the rotational
dynamics of the
phenyl groups.
The chemical shift is
) influenced by the
] Singlet (proton- -
29Gj ~-5t0 +15 electronegativity of the

decoupled)

attached chlorine

atom.

Note: These are predicted values based on data from similar compounds such as

diphenylsilane and dichlorodiphenylsilane. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in

diphenylchlorosilane, particularly the Si-H and Si-Cl bonds, as well as the phenyl groups.

Table 2: Characteristic IR Absorptions for
Diphenylchlorosilane
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Wavenumber (cm~?) Vibration Intensity
~3070 - 3050 C-H stretch (aromatic) Medium
~2150 - 2250 Si-H stretch Strong
~1590 C=C stretch (aromatic ring) Medium
~1430 Si-Ph stretch Strong
~1120 In-plane C-H bend (aromatic) Strong
~800 - 840 Si-Cl stretch Strong
730 - 690 Out-of-plane C-H bend Strong

(aromatic)

Reference Spectrum: The ATR FT-IR spectrum of the closely related compound,
diphenylsilane, shows characteristic peaks for the Si-H and phenyl groups, which can be used
as a reference for interpreting the spectrum of diphenylchlorosilane.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of diphenylchlorosilane, aiding in its identification and structural confirmation. The NIST
WebBook indicates the availability of an electron ionization (EI) mass spectrum for this
compound.[2]

Table 3: Predicted Mass Spectrometry Data for
Diphenylchlorosilane
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miz Proposed Fragment Notes

Molecular ion peak (M+),

218/220 [(CeH5)2SiHCI* showing isotopic pattern for
Chlorine.
183 [(CeH5)2SiH]* Loss of Cl radical.
141 [CeHsSICIT Loss of a phenyl radical.
) Loss of HCI and a phenyl
105 [CeHsSIT* )
radical.
77 [CeHs]+ Phenyl cation.

Note: The fragmentation pattern of chlorosilanes can be complex. The predicted fragments are
based on common fragmentation pathways for related organosilicon compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
diphenylchlorosilane. Due to its moisture sensitivity, all manipulations should be carried out
under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

NMR Spectroscopy

e Sample Preparation:

o In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg
of diphenylchlorosilane in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCls, CesDe).

o Transfer the solution to a clean, dry NMR tube. For air-sensitive samples, a J. Young NMR

tube is recommended to ensure an airtight seal.
o Data Acquisition:

o Acquire tH, 13C, and 2°Si NMR spectra on a standard NMR spectrometer.
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o For 3C and 2°Si NMR, proton decoupling should be used to simplify the spectra and
improve signal-to-noise.

o Reference the spectra to the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane, TMS).

IR Spectroscopy

o Sample Preparation:

o For Attenuated Total Reflectance (ATR) FT-IR, a small drop of the neat liquid can be
placed directly on the ATR crystal in a dry environment.

o Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCls) can be prepared in a
glovebox and analyzed in a sealed liquid IR cell.

o Data Acquisition:
o Record the spectrum over the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell and
subtract it from the sample spectrum.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of diphenylchlorosilane in a volatile, dry organic solvent (e.g.,
dichloromethane, diethyl ether).

o The concentration should be in the low pg/mL range.
o Data Acquisition:

o Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-
MS) interface for volatile compounds or by direct infusion for less volatile samples.

o Use electron ionization (El) at 70 eV to generate the mass spectrum.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of diphenylchlorosilane.
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A logical workflow for the spectroscopic analysis of diphenylchlorosilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b167933#spectroscopic-data-nmr-ir-mass-of-
diphenylchlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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